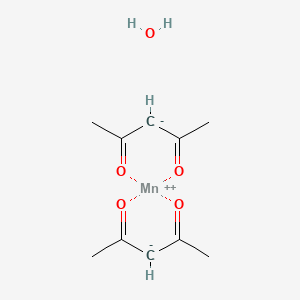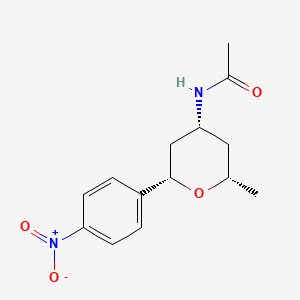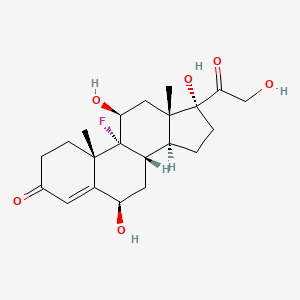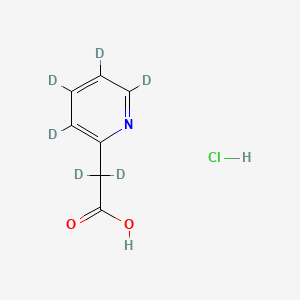
7-chloro-8-fluoro-8H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-8-fluoro-8H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of chlorine and fluorine atoms in the structure enhances its chemical reactivity and potential biological applications.
Synthetic Routes and Reaction Conditions:
Transition-Metal-Free Route: One efficient method involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Visible Light-Induced Condensation Cyclization: Another green and efficient method uses visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions.
Types of Reactions:
Oxidation: Quinazolinones can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or TBHP.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated quinazolinones can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, TBHP.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
7-Chloro-8-fluoro-8H-quinazolin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and cytotoxic activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-chloro-8-fluoro-8H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, certain quinazolinone derivatives have been shown to inhibit biofilm formation in bacteria by targeting quorum sensing systems . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Quinazolin-4-one: The parent compound without halogen substitutions.
6-Chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-one: A derivative with additional fluorine and hydroxyl groups.
2-Alkoxy-3H-quinazolin-4-ones: Compounds with alkoxy groups at the 2-position.
Uniqueness: 7-Chloro-8-fluoro-8H-quinazolin-4-one is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and potential biological activities. These substitutions can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Eigenschaften
Molekularformel |
C8H4ClFN2O |
|---|---|
Molekulargewicht |
198.58 g/mol |
IUPAC-Name |
7-chloro-8-fluoro-8H-quinazolin-4-one |
InChI |
InChI=1S/C8H4ClFN2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3,6H |
InChI-Schlüssel |
SZBNQZRWSHMICG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(C2=NC=NC(=O)C2=C1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide](/img/structure/B12311979.png)



![10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol](/img/structure/B12312009.png)



![2-[6-Fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12312031.png)


![4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B12312038.png)

![2-[[4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]phenyl]methylamino]propanamide](/img/structure/B12312048.png)
